molecular formula C15H12N2OS2 B2994179 N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide CAS No. 899988-68-2

N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide

Cat. No. B2994179
CAS RN: 899988-68-2
M. Wt: 300.39
InChI Key: OTHPSKXQMMSVIJ-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-6-yl)benzamide” is a chemical compound . It’s also known as Benzamide, N-6-benzothiazolyl- . The molecular formula is C14H10N2OS and the molecular weight is 254.31 .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .


Chemical Reactions Analysis

Related compounds have shown moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .

Scientific Research Applications

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, closely related to N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide, have been investigated for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions on gelation behavior. This research highlights the importance of such compounds in the development of supramolecular gelators, which have potential applications in materials science and drug delivery systems (Yadav & Ballabh, 2020).

Catalysis and Coordination Chemistry

Research into thiadiazolobenzamide and its nickel and palladium complexes has opened avenues in catalysis and coordination chemistry. The formation of new bonds between sulfur and nitrogen atoms, facilitated by these complexes, underpins their significance in catalytic processes and the synthesis of coordination compounds (Adhami et al., 2012).

Anticancer Evaluation

Studies on Schiff’s bases containing a thiadiazole scaffold and benzamide groups have demonstrated promising anticancer activity against several human cancer cell lines. These findings underscore the potential of N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide derivatives as scaffolds for developing new anticancer agents (Tiwari et al., 2017).

Antimicrobial Agents

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has highlighted the antimicrobial potential of such compounds. These molecules have shown significant growth inhibitory effects against various pathogenic strains, suggesting their application in developing new antimicrobial agents (Bikobo et al., 2017).

Drug Discovery Building Blocks

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives represents an important step in drug discovery. These compounds serve as versatile building blocks, offering the possibility to explore chemical space around the molecule for targeting specific biological activities (Durcik et al., 2020).

Mechanism of Action

The mechanism of action for similar compounds involves the transfer hydrogenation of ketones .

Future Directions

While specific future directions for “N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide” are not available, research into similar compounds continues to be an active area of study .

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHPSKXQMMSVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide

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